![molecular formula C12H14N2OS B2802708 ((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone CAS No. 2309591-02-2](/img/structure/B2802708.png)

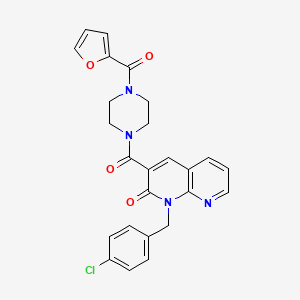

((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

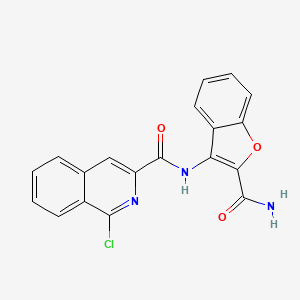

Structural Analysis and Synthesis

The compound, known for its structural complexity, is utilized in structural analysis and synthesis studies. For instance, Paz et al. (2013) explored its polymorphic forms, detailing the molecular structure and intramolecular interactions in different forms of related compounds. The study offers insights into the slight conformational differences and intermolecular interactions that can influence the physical properties of such molecules (Paz et al., 2013).

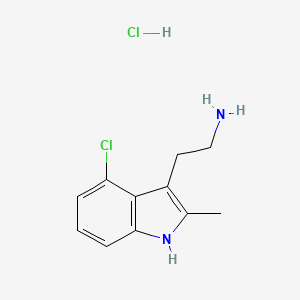

Biological Activity and Medicinal Chemistry

The compound and its derivatives are of interest in medicinal chemistry, especially for their biological activities. Li et al. (2020) synthesized a series of novel azabicyclo derivatives containing a thiazole moiety and evaluated their nematicidal activities, showing significant bioactivity against pine-wood nematodes (Li et al., 2020). Similarly, Shahana and Yardily (2020) conducted spectral characterization and docking studies on novel compounds with a thiazol-5-yl methanone structure to understand their antibacterial activities (Shahana & Yardily, 2020).

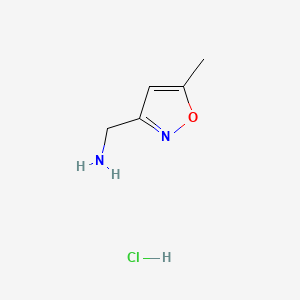

Spectroscopic and Crystallographic Studies

The compound's structural characteristics make it a suitable candidate for spectroscopic and crystallographic studies, aiding in the understanding of molecular geometry and interactions. For instance, Iriepa et al. (2004) synthesized and analyzed a series of carbamates derived from an azabicyclic chloroformate, providing detailed information on molecular conformations and hydrogen bonding patterns (Iriepa et al., 2004).

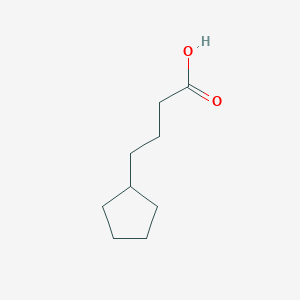

Chemical Reactions and Mechanisms

The unique structure of the compound also facilitates the study of chemical reactions and mechanisms. Krow et al. (2008) explored the role of Selectfluor in the reactions of azabicyclo[n.2.1]alkane beta-halocarbamic acid esters, highlighting the compound's utility in understanding stereochemistry and reaction kinetics (Krow et al., 2008).

Mechanism of Action

Target of Action

The compound ((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone is structurally related to the family of tropane alkaloids . Tropane alkaloids are known to display a wide array of interesting biological activities . .

Mode of Action

Tropane alkaloids are known to interact with various receptors in the nervous system, including muscarinic acetylcholine receptors and dopamine transporters .

Biochemical Pathways

Based on the known effects of tropane alkaloids, it can be inferred that this compound may affect neurotransmitter signaling pathways, particularly those involving acetylcholine and dopamine .

Result of Action

Given its structural similarity to tropane alkaloids, it may exert similar effects, such as modulating neurotransmitter signaling and potentially exerting psychoactive effects .

properties

IUPAC Name |

(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-(1,3-thiazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-8-4-9-2-3-10(5-8)14(9)12(15)11-6-16-7-13-11/h6-7,9-10H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNAFZFKRVJBSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC2CCC(C1)N2C(=O)C3=CSC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4,5-Dimethylthiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2802626.png)

![N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2802629.png)

![2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(4-chlorophenyl)acetamide](/img/structure/B2802631.png)

![1-[5-(2-hydroxyphenyl)-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2802637.png)

![2-(4-chloro-3-methylphenoxy)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2802645.png)